N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry. This compound features a hydrazinecarboxylic acid structure, which is often associated with various biological activities, including anti-cancer properties. The compound's structure can be broken down into several functional groups that contribute to its chemical behavior and potential applications.
The synthesis of N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Solvents like ethanol or methanol are commonly used in these reactions to facilitate solubility and reactivity.
The molecular structure of N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester can be visualized as follows:
The molecular weight of this compound is approximately 364.4 g/mol. Its structural representation can be derived from its SMILES notation: CCOC(=O)C=Cc1cccc(-c2cc(C(F)(F)F)cc(N(C)C)n2)c1
.
N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester can undergo several chemical reactions:
These reactions are typically facilitated by catalysts or specific reagents that promote bond cleavage or formation. For instance, acidic or basic conditions may be employed for hydrolysis.
The mechanism of action for N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester primarily involves interaction with biological targets such as enzymes or receptors:
Experimental data suggest that compounds with similar structures have shown promising results in preclinical studies for their anti-cancer properties .
Relevant data indicates that compounds with similar functional groups exhibit certain predictable behaviors under various conditions, aiding in understanding their stability and reactivity .
N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: